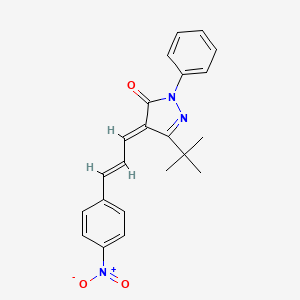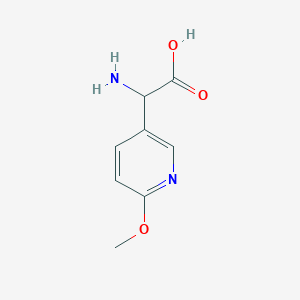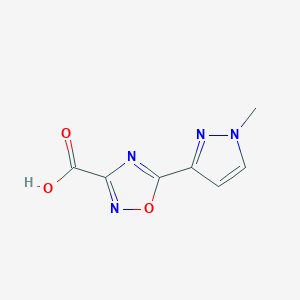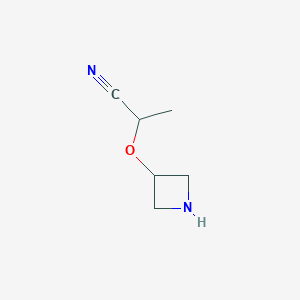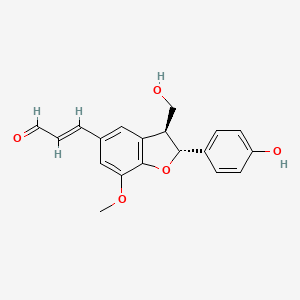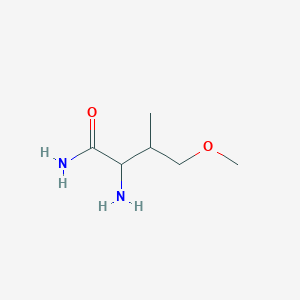![molecular formula C8H12BrN3O2 B13067604 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H12BrN3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxolan-3-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-azido-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, 4-thio-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, etc.
Oxidation: Formation of 4-bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-[(oxolan-3-yl)methyl]-1H-pyrazole: Similar structure but lacks the oxolan-3-yloxy group.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains different substituents on the pyrazole ring.
4-Bromo-1-ethyl-1H-pyrazole: Simpler structure with fewer functional groups.
Uniqueness
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of the oxolan-3-yloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyrazole derivatives.
Properties
Molecular Formula |
C8H12BrN3O2 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
4-bromo-1-(oxolan-3-yloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3O2/c9-7-3-12(11-8(7)10)5-14-6-1-2-13-4-6/h3,6H,1-2,4-5H2,(H2,10,11) |
InChI Key |
XALHXIANMWHJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


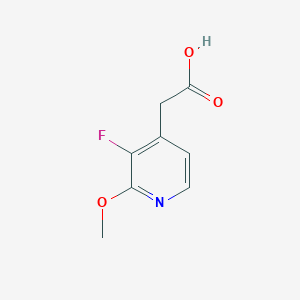
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
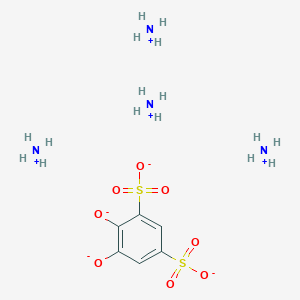
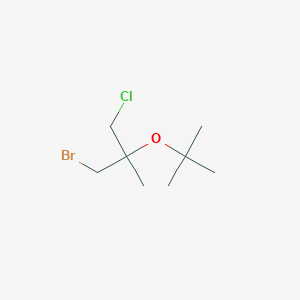
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)
